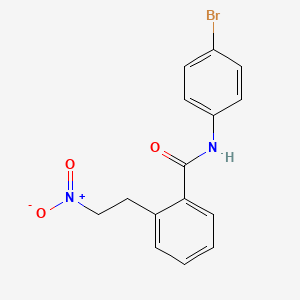

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide

Description

N-(4-Bromophenyl)-2-(2-nitroethyl)benzamide is a benzamide derivative characterized by a bromophenyl group at the N-position and a nitroethyl substituent at the 2-position of the benzamide core. Benzamides are a versatile class of compounds with applications in medicinal chemistry, materials science, and catalysis, often modified via substituents to tune their physical, chemical, and pharmacological profiles .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c16-12-5-7-13(8-6-12)17-15(19)14-4-2-1-3-11(14)9-10-18(20)21/h1-8H,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTDJARQNFEEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-nitroethyl)benzamide typically involves the following steps:

Bromination: The addition of a bromine atom to the aromatic ring, usually achieved with bromine or a bromine source like N-bromosuccinimide (NBS).

Amidation: The formation of the amide bond, which can be accomplished by reacting the brominated nitro compound with an appropriate amine under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups like nitroso or amino groups.

Reduction: Reduction of the nitro group to an amine, often using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Halogen substitution reactions where the bromine atom is replaced by other groups, such as in nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

Oxidation: Nitrobenzamide derivatives.

Reduction: Aminobenzamide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-bromophenyl)-2-(2-nitroethyl)benzamide typically involves the acylation of 4-bromobenzene with 2-nitroethylamine. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and assess the quality of the synthesized compound.

Antimicrobial Properties

One of the most promising applications of this compound is its antimicrobial activity. Studies have shown that derivatives of this compound exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Antitumor Activity

This compound has also been evaluated for its antitumor properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.

Case Study: Antitumor Efficacy

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-nitroethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromophenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

N-(2-Nitrophenyl)-4-Bromobenzamide (Compound I)

- Structure : Features a nitro group at the 2-position of the aniline ring instead of the bromophenyl group in the target compound.

- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile .

- Crystallography : Two molecules (A and B) per asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice. Comparable bond lengths and angles to 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) but distinct packing due to the absence of a methoxy group .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Key Difference : Incorporates a methoxy group at the 4-position of the aniline ring.

- Crystallographic studies show longer C–O bonds (1.364–1.372 Å) due to methoxy substitution .

Modifications on the Benzamide Core

N-(4-Bromophenyl)-2-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)Benzamide (3e)

- Structure: Replaces the nitroethyl group with a quinazolinone ring.

- Properties: Higher melting point (261–263°C) due to increased rigidity and hydrogen-bonding capacity.

N-(4-Bromophenyl)-2-(4,5-Dicyano-1H-Imidazol-2-yl)Benzamide (4g)

- Structure: Substituted with a dicyanoimidazole ring.

- Synthesis: Prepared via Mannich reaction, yielding a compound with a melting point of 278–280°C. The electron-withdrawing cyano groups enhance thermal stability and may influence binding to biological targets .

N-(4-Bromophenyl)-5-Chloro-2-Hydroxybenzamide

Pyridazinone-Based Benzamides

- Example : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Activity: Acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring and methoxybenzyl group are critical for receptor interaction .

Data Tables for Comparative Analysis

Table 1: Physical and Structural Properties

Key Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance crystallographic packing and stability. Bulky substituents (e.g., quinazolinone, imidazole) increase melting points and rigidity. Hydroxy and methoxy groups improve biological interactions (e.g., antimicrobial, receptor binding).

Biological Relevance: Halogenated benzamides (e.g., bromo, chloro) show pronounced antimicrobial and cytotoxic activities . Heterocyclic modifications (e.g., pyridazinone, imidazole) enable selective targeting of receptors like FPR2 .

Synthetic Flexibility :

- Reflux methods (acetonitrile) and Mannich reactions are common for introducing diverse substituents .

Biological Activity

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antidiabetic properties.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzamide derivatives, including those similar to this compound. The presence of the bromine atom and nitro group in the structure has been linked to enhanced antimicrobial efficacy.

- Study Findings :

- Compounds with similar structures showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that derivatives exhibited growth inhibition zones ranging from 8 mm to 17 mm against various bacterial strains .

- The nitro group is believed to play a crucial role in enhancing the antimicrobial activity by interfering with bacterial lipid biosynthesis .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 5 | 17 | Enterococcus faecium E5 |

| 6 | 15 | Staphylococcus aureus ATCC 6538 |

| 7b | 10 | Bacillus subtilis ATCC 6683 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays.

- Study Findings :

- In a study involving estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, certain derivatives displayed significant cytotoxic effects, indicating potential for further development as anticancer agents .

- Molecular docking studies revealed that these compounds can effectively bind to cancer cell receptors, suggesting a mechanism of action that warrants further investigation .

Antidiabetic Activity

Research has also indicated that benzamide derivatives may possess antidiabetic properties.

- Study Findings :

- A series of related compounds demonstrated inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The most active compound in this series showed an IC value of approximately 10.75 μM, indicating strong inhibitory activity against these enzymes .

- Structure-activity relationship (SAR) studies suggested that electron-withdrawing groups like the nitro group enhance the inhibitory effects on these enzymes, making such derivatives promising candidates for antidiabetic therapies .

Case Studies

- Antimicrobial Evaluation : A comprehensive evaluation of various benzamide derivatives showed that modifications to the phenyl ring significantly impacted antimicrobial efficacy. The introduction of bromine and nitro groups was particularly effective against specific bacterial strains .

- Cytotoxicity Assays : In vitro assays on MCF7 cells revealed that specific derivatives exhibited cytotoxic effects comparable to established anticancer drugs. This highlights the potential for developing new treatments based on these compounds .

- Diabetes Management : A study focused on the antidiabetic potential of synthesized benzamide derivatives demonstrated their effectiveness in inhibiting key enzymes involved in glucose metabolism. This positions them as candidates for managing type 2 diabetes .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-2-(2-nitroethyl)benzamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a one-pot tandem Henry/Ritter reaction. A validated protocol involves reacting benzamide derivatives with nitroethane derivatives under acidic conditions. For example, N-(1-(4-bromophenyl)-2-nitroethyl)benzamide was synthesized in 81% yield using a nitroethylation reaction, with critical optimization of temperature (room temperature to 60°C) and stoichiometric ratios of reagents. Key steps include:

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Core characterization methods include:

- NMR spectroscopy : Analyze and NMR for nitroethyl group signals (e.g., δ = 4.84 ppm for the CHNO moiety) and aromatic proton splitting patterns from the 4-bromophenyl group .

- Mass spectrometry (ESI-HRMS) : Confirm molecular weight (e.g., m/z 349.0183 for [CHBrNO+H]) and fragmentation patterns .

- Infrared spectroscopy (FT-IR) : Identify NO stretching vibrations (~1540 cm) and amide C=O bands (~1650 cm) .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., AutoDock Vina) predict the binding affinity of this compound to target proteins?

AutoDock Vina enables efficient prediction of ligand-protein interactions. Key steps:

- Protein preparation : Retrieve target structures (e.g., polyglutamine aggregates or kinase enzymes) from the PDB. Remove water molecules and add polar hydrogens.

- Ligand parameterization : Generate 3D conformers of the compound and assign partial charges.

- Docking parameters : Use a grid box centered on the active site (e.g., 20 Å × 20 Å × 20 Å) and run simulations with exhaustiveness = 7.

- Analysis : Evaluate binding poses using PyMOL or Chimera, focusing on hydrogen bonds with residues like Lys or Asp. Compare scores to known inhibitors (e.g., polyQ aggregation inhibitors) .

Q. What strategies resolve discrepancies in biological activity data for this compound across studies?

Contradictions in bioactivity (e.g., IC variability in enzyme inhibition assays) can arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines like the NIH Assay Guidance Manual.

- Compound purity : Verify purity (>95%) via HPLC and control for degradation products.

- Statistical validation : Apply ANOVA or Student’s t-test to compare replicates. For example, anticancer activity discrepancies in MTT assays may require normalization to positive controls (e.g., doxorubicin) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

SAR strategies include:

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF) to the benzamide ring to enhance metabolic stability.

- Nitro group reduction : Test amine derivatives for altered interaction with biological targets.

- Biological testing : Compare IC values across analogs in enzyme inhibition (e.g., polyQ aggregation) or cytotoxicity assays. Use regression analysis to correlate substituent properties (Hammett constants) with activity .

Q. What computational methods predict the physicochemical properties of this compound for drug-likeness evaluation?

Employ tools like SwissADME or QikProp to calculate:

- Lipophilicity : LogP values (predicted ~3.2) to assess membrane permeability.

- Solubility : Aqueous solubility (LogS) using the General Solubility Equation.

- Pharmacokinetics : Predict CYP450 inhibition risks and plasma protein binding. Validate with experimental data (e.g., HPLC retention times) .

Methodological Tables

Q. Table 1. Key Spectral Data for This compound

| Technique | Critical Signals/Peaks | Reference |

|---|---|---|

| NMR | δ 4.84 (dd, CHNO), 7.43–7.58 (m, Ar-H) | |

| ESI-HRMS | m/z 349.0183 ([M+H]) | |

| FT-IR | 1540 cm (NO), 1650 cm (C=O) |

Q. Table 2. Docking Parameters for AutoDock Vina Simulations

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Grid Box Size | 20 Å × 20 Å × 20 Å | Encompass active site |

| Exhaustiveness | 8 | Balance accuracy/speed |

| Scoring Function | Affinity (kcal/mol) | Rank binding poses |

| Visualization | PyMOL/Chimera | Analyze ligand-protein interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.